S-Cyclopentyl methanesulfonothioate
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Overview
Description
S-Cyclopentyl methanesulfonothioate: is an organosulfur compound characterized by the presence of a cyclopentyl group attached to a methanesulfonothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-Cyclopentyl methanesulfonothioate typically involves the reaction of cyclopentyl thiol with methanesulfonyl chloride under basic conditions. The reaction proceeds as follows:
- The reaction mixture is stirred at room temperature for several hours to ensure complete conversion.
- The product is then purified using standard techniques such as recrystallization or column chromatography.
Cyclopentyl thiol: is reacted with in the presence of a base such as .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions: S-Cyclopentyl methanesulfonothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonothioate group to a thiol or sulfide.
Substitution: The methanesulfonothioate group can be substituted with other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are typically used.
Substitution: Nucleophiles like or can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or sulfides.
Substitution: Formation of substituted sulfonothioates.
Scientific Research Applications
S-Cyclopentyl methanesulfonothioate has several applications in scientific research:
Biology: Employed in the study of enzyme mechanisms and protein modifications.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which S-Cyclopentyl methanesulfonothioate exerts its effects involves the interaction of the sulfonothioate group with various molecular targets. This can include:
Enzyme Inhibition: The compound can inhibit enzymes by modifying cysteine residues.
Protein Modification: It can form covalent bonds with thiol groups in proteins, altering their function.
Pathways Involved: The compound may affect signaling pathways that rely on thiol-disulfide exchange reactions.
Comparison with Similar Compounds
S-Methyl methanethiosulfonate: Similar in structure but with a methyl group instead of a cyclopentyl group.
S-Ethyl methanethiosulfonate: Contains an ethyl group instead of a cyclopentyl group.
S-Propyl methanethiosulfonate: Features a propyl group in place of the cyclopentyl group.
Uniqueness: S-Cyclopentyl methanesulfonothioate is unique due to the presence of the cyclopentyl group, which can impart different steric and electronic properties compared to its methyl, ethyl, and propyl analogs. This can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications.
Properties
CAS No. |
39165-48-5 |
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Molecular Formula |
C6H12O2S2 |
Molecular Weight |
180.3 g/mol |
IUPAC Name |
methylsulfonylsulfanylcyclopentane |
InChI |
InChI=1S/C6H12O2S2/c1-10(7,8)9-6-4-2-3-5-6/h6H,2-5H2,1H3 |
InChI Key |
OINWCTQFOZVPLD-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)SC1CCCC1 |
Origin of Product |
United States |
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